molecular formula C13H17NO3 B5528729 3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate

3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate

Cat. No. B5528729
M. Wt: 235.28 g/mol
InChI Key: UMAWUOOBMAJCSL-MKMNVTDBSA-N
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Description

The compound "3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate" is likely a synthetic organic compound featuring an imino group (N=O), a benzyl group with three methyl substitutions, and an acetate ester. While specific research directly referencing this compound was not found, compounds with similar structural motifs have been studied for various properties and reactivities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors. Techniques might include alkylation, acylation, and oxidation steps tailored to introduce the specific functional groups (hydroxyimino, methyl, acetate) at the desired positions on the benzyl core. For example, the synthesis of compounds with methoxyimino and acetate groups has been reported through reactions involving NMR, IR, and MS spectroscopy, followed by X-ray crystallography for structure determination (Mao et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, revealing details like bond lengths, angles, and molecular conformations. These structures can show interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's reactivity and properties (Liang et al., 2009).

properties

IUPAC Name

[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-5-9(2)13(7-17-11(4)15)10(3)12(8)6-14-16/h5-6,16H,7H2,1-4H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWUOOBMAJCSL-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate

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